molecular formula C10H13ClN2O2 B3335323 4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride CAS No. 1172705-41-7

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride

Cat. No. B3335323
CAS RN: 1172705-41-7
M. Wt: 228.67 g/mol
InChI Key: IDRLKWDBGJVPHK-UHFFFAOYSA-N
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Description

“4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure . This ring is non-planar, a phenomenon called “pseudorotation”, which allows for increased 3D coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride” are not detailed in the sources retrieved, the pyrrolidine ring is known to be involved in various chemical reactions . For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . Also, N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have been studied .

Biological Activity

The influence of steric factors on biological activity has been investigated . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Catalysts in Conjugate Addition

The application of pyrrolidine-based catalysts in the model conjugate addition showed that the cis relative position of the 4-OH was detrimental in the N-methyl amide .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride” and similar compounds may have potential applications in drug discovery .

properties

IUPAC Name

4-pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLKWDBGJVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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